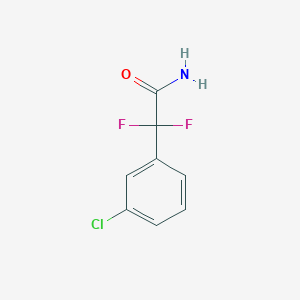
2-(3-Chlorophenyl)-2,2-difluoroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)-2,2-difluoroacetamide is a useful research compound. Its molecular formula is C8H6ClF2NO and its molecular weight is 205.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 2-(3-Chlorophenyl)-2,2-difluoroacetamide exhibit promising anticancer properties. Notably, derivatives have shown efficacy in inhibiting cancer cell growth through mechanisms such as apoptosis induction. For instance, studies have assessed the compound's activity against various human cancer cell lines, revealing significant cytotoxic effects at nanomolar concentrations.
Antiparasitic Activity
The compound has been evaluated for its antiparasitic effects, particularly against Plasmodium falciparum and Trypanosoma cruzi. In vitro assessments demonstrated that certain derivatives displayed moderate activity against these pathogens without genotoxicity, making them candidates for further development in treating parasitic infections .
Synthetic Chemistry Applications
Intermediate in Organic Synthesis
Due to its unique structural features, this compound serves as an important intermediate in the synthesis of other chemical entities. Its difluoroacetamide moiety allows for further functionalization, which can lead to the development of novel compounds with enhanced biological activities.
Chemical Reactivity Studies
The compound's reactivity has been studied to understand its binding affinities with biological targets such as enzymes and receptors. These studies are crucial for elucidating the mechanisms of action and selectivity of similar compounds in drug development .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Potential
A study conducted by the National Cancer Institute evaluated the anticancer activity of various difluoroacetamides, including those similar to this compound. The results indicated significant inhibition rates across multiple cancer cell lines, highlighting the potential for developing new cancer therapies based on this compound's structure.
Case Study 2: Antiparasitic Efficacy
In vitro experiments assessed the efficacy of chlorinated derivatives against Trypanosoma cruzi. One derivative exhibited a promising profile with moderate activity against both forms of the parasite relevant to human infection while maintaining a non-genotoxic profile, suggesting suitability for further in vivo testing .
Eigenschaften
Molekularformel |
C8H6ClF2NO |
|---|---|
Molekulargewicht |
205.59 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)-2,2-difluoroacetamide |
InChI |
InChI=1S/C8H6ClF2NO/c9-6-3-1-2-5(4-6)8(10,11)7(12)13/h1-4H,(H2,12,13) |
InChI-Schlüssel |
UQABSVDTVGNGQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C(C(=O)N)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













